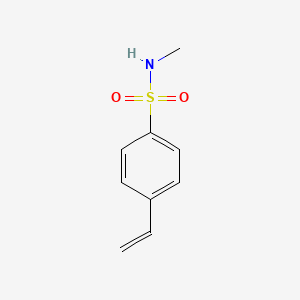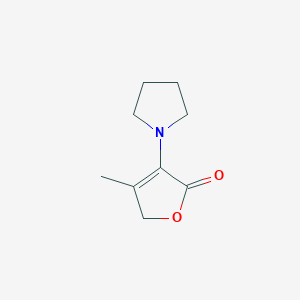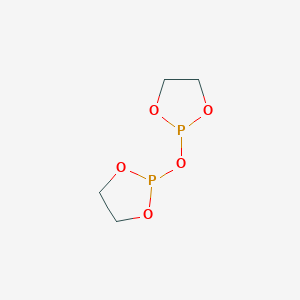
Diethylene pyrophosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene pyrophosphite is a chemical compound that belongs to the class of pyrophosphites. It is known for its reactivity and potential applications in various fields of science and industry. The compound is characterized by the presence of two ethylene groups linked to a pyrophosphite moiety, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of diethylene pyrophosphite typically involves the reaction of diethylene glycol with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Diethylene pyrophosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylene pyrophosphate.
Hydrolysis: The compound is prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of phosphoric acid derivatives.
Substitution: It can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethylene pyrophosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethylene pyrophosphite involves its interaction with various molecular targets, primarily through its phosphorus moiety. It can act as a nucleophile or an electrophile, depending on the reaction environment. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.
Comparaison Avec Des Composés Similaires
Diethylene pyrophosphite can be compared with other pyrophosphite compounds such as:
- Diethyl pyrophosphite
- Dimethyl pyrophosphite
- Diphenyl pyrophosphite These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its ethylene linkage, which imparts distinct physical and chemical characteristics.
Propriétés
Numéro CAS |
3348-43-4 |
|---|---|
Formule moléculaire |
C4H8O5P2 |
Poids moléculaire |
198.05 g/mol |
Nom IUPAC |
2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2 |
Clé InChI |
SQCIFBZKLLGBFA-UHFFFAOYSA-N |
SMILES canonique |
C1COP(O1)OP2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


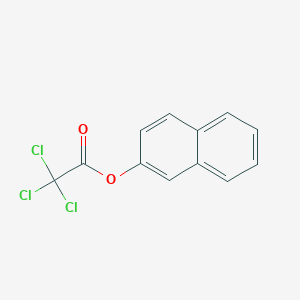
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
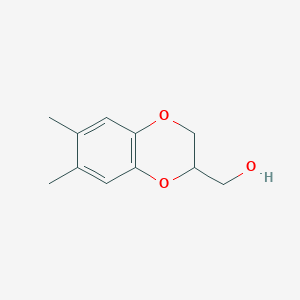
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)
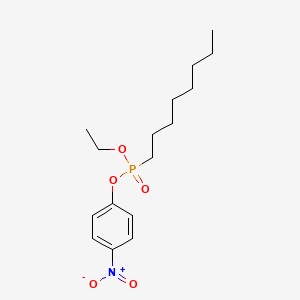
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)



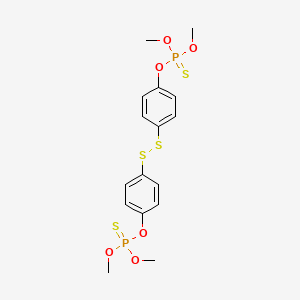
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
